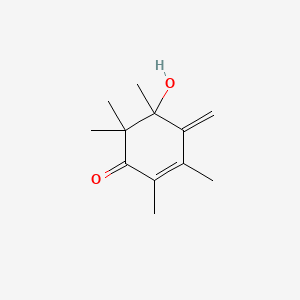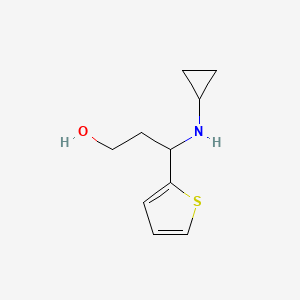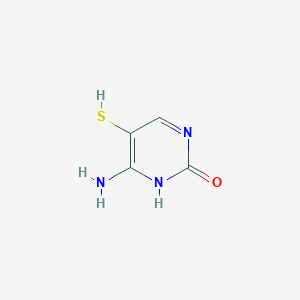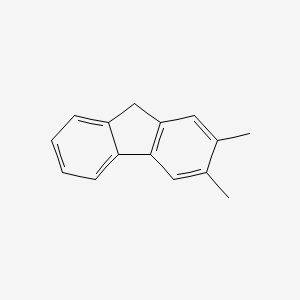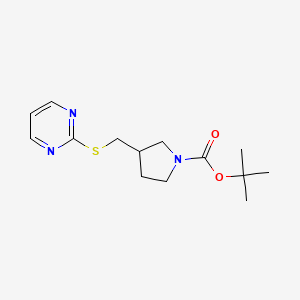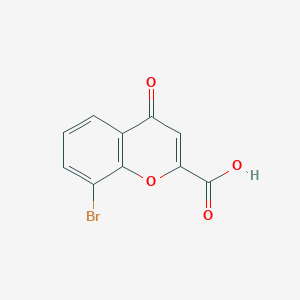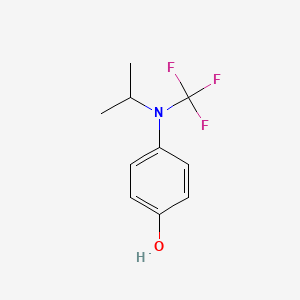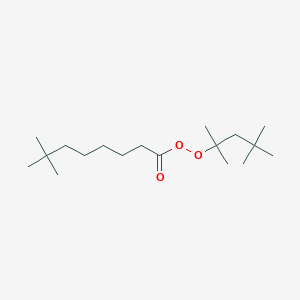
2,4,4-Trimethylpentan-2-yl 7,7-dimethyloctaneperoxoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,4-Trimethylpentan-2-yl 7,7-dimethyloctaneperoxoate is an organic peroxide compound. Organic peroxides are known for their applications as initiators in polymerization reactions, as well as their roles in various oxidation processes. This compound, in particular, is characterized by its branched alkyl groups and peroxoate functional group, which contribute to its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethylpentan-2-yl 7,7-dimethyloctaneperoxoate typically involves the reaction of 2,4,4-trimethylpentan-2-ol with 7,7-dimethyloctanoyl chloride in the presence of a peroxide source such as hydrogen peroxide or an organic hydroperoxide. The reaction is usually carried out under controlled temperature conditions to ensure the stability of the peroxide group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to maximize yield and minimize the risk of decomposition. The use of catalysts and stabilizers is common to enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
2,4,4-Trimethylpentan-2-yl 7,7-dimethyloctaneperoxoate undergoes various types of chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, converting substrates into their oxidized forms.
Reduction: Under specific conditions, the peroxide group can be reduced to form alcohols or other reduced products.
Substitution: The alkyl groups can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and oxygen. Reactions are typically carried out at moderate temperatures to prevent decomposition.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under controlled conditions.
Substitution: Halogenating agents, acids, or bases can be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols.
科学的研究の応用
2,4,4-Trimethylpentan-2-yl 7,7-dimethyloctaneperoxoate has several applications in scientific research:
Chemistry: Used as an initiator in polymerization reactions to produce various polymers and copolymers.
Biology: Employed in studies involving oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of plastics, resins, and other materials that require controlled polymerization processes.
作用機序
The mechanism of action of 2,4,4-Trimethylpentan-2-yl 7,7-dimethyloctaneperoxoate involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can initiate polymerization reactions by attacking monomers and forming reactive intermediates. The compound’s molecular targets and pathways include the activation of unsaturated bonds in monomers and the propagation of polymer chains.
類似化合物との比較
Similar Compounds
Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine: Known for its antioxidant properties and use in lubricating oils.
2-(4,4-dimethylpentan-2-yl)-5,7,7-trimethyl-octan-1-ol: Used in the synthesis of ascorbic derivatives for skin-care applications.
4-(methylthio)-N-(2,4,4-trimethylpentan-2-yl)aniline: Utilized in organic synthesis and medicinal chemistry.
Uniqueness
2,4,4-Trimethylpentan-2-yl 7,7-dimethyloctaneperoxoate is unique due to its specific structure, which combines branched alkyl groups with a peroxide functional group. This combination imparts distinct reactivity and stability, making it suitable for specialized applications in polymerization and oxidation processes.
特性
分子式 |
C18H36O3 |
|---|---|
分子量 |
300.5 g/mol |
IUPAC名 |
2,4,4-trimethylpentan-2-yl 7,7-dimethyloctaneperoxoate |
InChI |
InChI=1S/C18H36O3/c1-16(2,3)13-11-9-10-12-15(19)20-21-18(7,8)14-17(4,5)6/h9-14H2,1-8H3 |
InChIキー |
XTJYGTVCDMNODS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CCCCCC(=O)OOC(C)(C)CC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


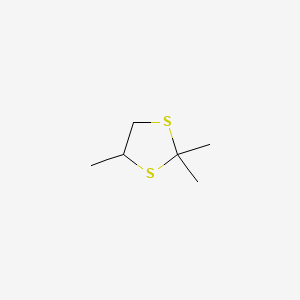
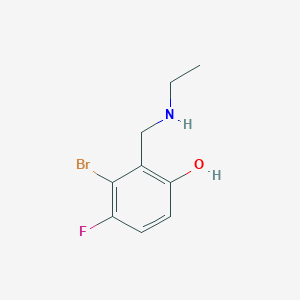
![Methyl 4-nitrobenzo[d]isoxazole-3-carboxylate](/img/structure/B13965509.png)
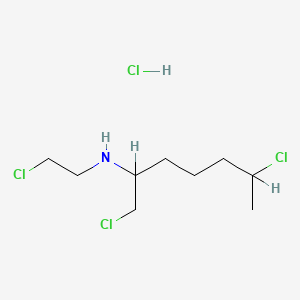
![7-Benzyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13965516.png)
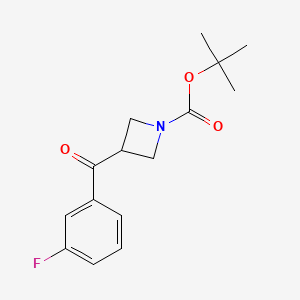
![[3-(Prop-1-en-2-yl)cyclopent-3-en-1-yl]acetic acid](/img/structure/B13965529.png)
